molecular formula C11H14ClN B1486476 (4-Chlorophenyl)(cyclobutyl)methanamine CAS No. 1094483-37-0

(4-Chlorophenyl)(cyclobutyl)methanamine

Cat. No.: B1486476
CAS No.: 1094483-37-0
M. Wt: 195.69 g/mol
InChI Key: GISAYPKELLUGOE-UHFFFAOYSA-N
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Description

“(4-Chlorophenyl)(cyclobutyl)methanamine” is a chemical compound with the CAS Number: 1094483-37-0 . It has a molecular weight of 195.69 . The IUPAC name for this compound is (4-chlorophenyl) (cyclobutyl)methanamine . The physical form of this compound is liquid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H14ClN/c12-10-6-4-9 (5-7-10)11 (13)8-2-1-3-8/h4-8,11H,1-3,13H2 . This code provides a specific representation of the molecular structure of the compound.


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 195.69 .

Scientific Research Applications

Synthesis and Derivatives

  • Sibutramine is synthesized through key steps including tandem Grignard–reduction reactions on 1-(4-chlorophenyl)cyclobutanecarbonitrile and a convenient one-pot conversion of 4-chlorophenylacetonitrile into 3-hydroxycyclobutanecarbonitrile. This process is pivotal for creating sibutramine and its human metabolites, which have potential applications in treating obesity (Jeffery et al., 1996).

Photocycloaddition and Cyclobutyl Rings

  • Research into the photocycloaddition of S,S-dioxobenzothiophene-2-methanol has shown the formation of cyclobutane rings, an important strategy in developing potential drugs and synthetic intermediates. The study provides insights into the use of solid-state or solution photochemistry to control diastereo- and regioselectivity in forming cyclobutyl rings, which can be critical for the synthesis of complex molecules including those related to (4-Chlorophenyl)(cyclobutyl)methanamine (O'Hara et al., 2019).

Environmental and Analytical Chemistry

  • The compound has also been studied in the context of environmental chemistry, particularly in the analysis of soil samples for priority phenolic compounds. These analyses are crucial for monitoring environmental pollutants and understanding their impact on ecosystems and human health (Alonso et al., 1998).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The signal word for this compound is "Warning" . For detailed safety information and handling procedures, it’s recommended to refer to the Material Safety Data Sheet (MSDS) .

Properties

IUPAC Name

(4-chlorophenyl)-cyclobutylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN/c12-10-6-4-9(5-7-10)11(13)8-2-1-3-8/h4-8,11H,1-3,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GISAYPKELLUGOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(C2=CC=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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